3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, methoxy, and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Chalcone Intermediate: The reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol with sodium hydroxide solution yields the corresponding chalcone.
Cyclization to Thienopyridine: The chalcone is then treated with 2-cyanothioacetamide to form the pyridinethione intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted thienopyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents for treating infections and other diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound likely inhibits key enzymes or disrupts cellular processes, leading to the death of the microbial cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine Derivatives: Compounds like sulfapyridine have similar antimicrobial properties.
Indole Derivatives: These compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C28H23N3O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H23N3O3S/c1-33-19-13-14-23(34-2)22(15-19)30-27(32)26-25(29)24-20(17-9-5-3-6-10-17)16-21(31-28(24)35-26)18-11-7-4-8-12-18/h3-16H,29H2,1-2H3,(H,30,32) |
InChI Key |
PMSJVAKNTPXDKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
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